N4-Methylasparagine, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N4-Methylasparagine is an organic compound used in life sciences research . It is also known as N4-methyl-L-asparagine .

- "Isolation and localization of N4-methylasparagine in phycobiliproteins from the cyanobacterium Mastigocladus laminosus" .

- "Systematic Analysis and Accurate Identification of DNA N4-Methylcytosine Sites by Deep Learning" .

- "Role of N6-methyladenosine methylation in glioma: recent insights and future directions" .

Aplicaciones Científicas De Investigación

Ion Chromatographic Analysis in Plant Metabolism

A study by Jia et al. (2001) developed a reliable ion chromatographic method to determine the concentration of asparagine among other substances, to monitor changes in nitrogen metabolism in soybean plants under herbicide stress. This method accurately measures asparagine concentrations, a key substance for nitrogen storage and transport in plants. The research found that asparagine levels increased significantly in soybean stems, roots, and leaves when exposed to the herbicide metsulfuron-methyl, indicating a physiological response that could be used in agricultural practice to identify herbicide stress and to detect low-level residues of sulfonylurea herbicides in the soil (Jia et al., 2001).

Epigenetic Modification and Genomic Stability

DNA N4-methylcytosine (4mC), a crucial epigenetic modification, plays a significant role in various biological processes. Studies have focused on the accurate genome-wide identification of these sites to improve understanding of their biological functions and mechanisms. Machine learning-based approaches have been developed for the genome-wide detection of 4mC sites in multiple species, highlighting the importance of these modifications in DNA repair, expression, replication, and the maintenance of genomic stability. For example, Li et al. (2019) demonstrated that N4-cytosine DNA methylation contributes to the genomic stability of Deinococcus radiodurans, an organism known for its resistance to DNA-damaging agents (Li et al., 2019).

Development of Predictive Models for DNA Modifications

Advancements in computational biology have led to the development of predictive models for identifying DNA modifications, such as N4-methylcytosine sites. These models employ deep learning and machine learning algorithms to predict 4mC sites from DNA sequences, significantly improving the accuracy of predictions and providing insights into the genetic roles of 4mC modifications. For instance, Zeng and Liao (2020) introduced Deep4mcPred, a multi-layer deep learning-based predictive model that integrates residual network and recurrent neural network architectures to identify DNA N4-methylcytosine modifications effectively (Zeng & Liao, 2020).

Asparagine Synthetase and Plant Development

Research on the role of asparagine in plant development has uncovered that asparagine synthetase genes, such as OsASN1 in rice, are critical for the regulation of development and nitrogen transport. Luo et al. (2018) identified that mutations in the OsASN1 gene affected plant height, root length, and tiller number due to the decreased amount of asparagine, suggesting its involvement in tiller outgrowth and overall rice development (Luo et al., 2018).

Synthesis and Structural Analysis of N-Methyl Amino Acids

The synthesis and structural analysis of N-methyl amino acids, including N4-methylasparagine analogues, have been explored for their potential applications in peptide synthesis and the study of protein structures. Aurelio et al. (2003) presented strategies for the synthesis of N-methyl derivatives through 5-oxazolidinones, providing methods for incorporating these amino acids into polypeptides and improving the understanding of their role in natural products and biological processes (Aurelio et al., 2003).

Mecanismo De Acción

Target of Action

It’s structurally related to aspartame, a dipeptide composed of two amino acids, aspartic acid and phenylalanine . Aspartame is known to interact with taste receptors on the tongue to provide a sweet taste .

Mode of Action

If it behaves similarly to aspartame, it may interact with taste receptors in the oral cavity to produce a sweet taste

Result of Action

If it behaves similarly to aspartame, it may produce a sweet taste when it interacts with taste receptors in the oral cavity .

Propiedades

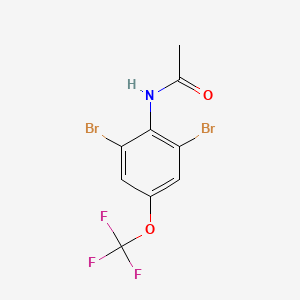

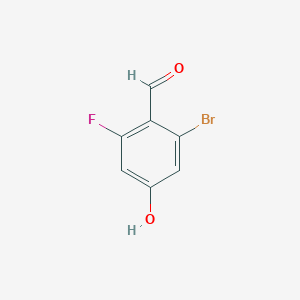

IUPAC Name |

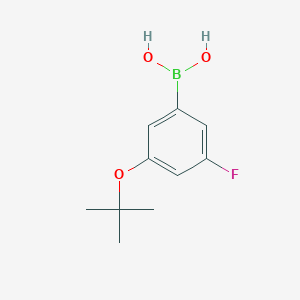

2-amino-4-(methylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRMVEKWKKDNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7175-34-0 |

Source

|

| Record name | L-Asparagine, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7175-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)